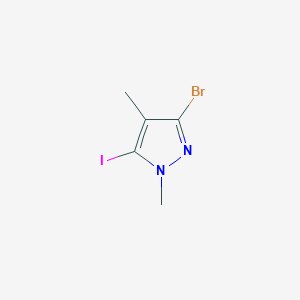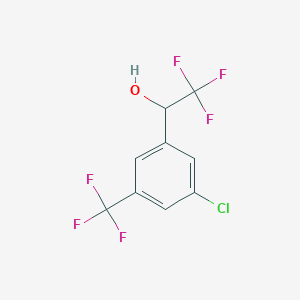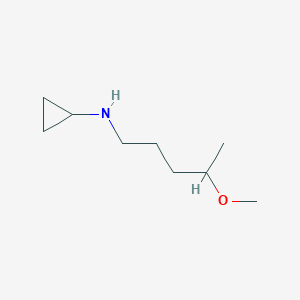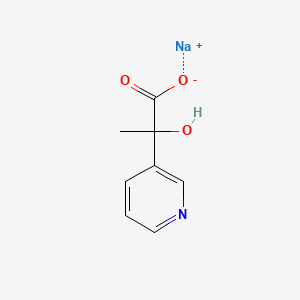
Sodium2-hydroxy-2-(pyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3. It is a sodium salt derivative of 2-hydroxy-2-(pyridin-3-yl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate
Uniqueness
Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the hydroxyl group and the pyridine ring allows for unique interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H8NNaO3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
sodium;2-hydroxy-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-3-2-4-9-5-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
JKFKKWYXIOPZHV-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CN=CC=C1)(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


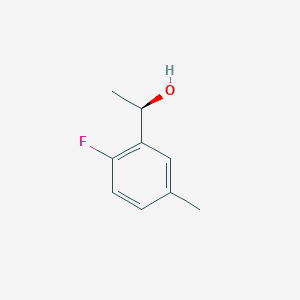
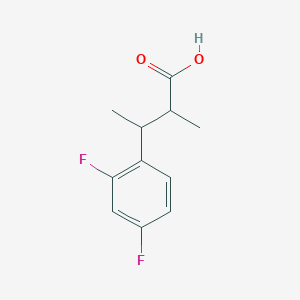
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
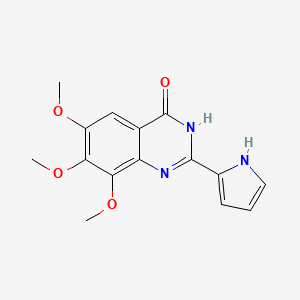
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
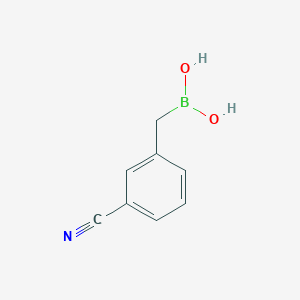


![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
